
Paracetamol mercapturate
Overview
Description
Paracetamol mercapturate, also known as N-acetylcysteine conjugate of paracetamol, is a metabolite formed during the detoxification of paracetamol (acetaminophen) in the liver. This compound is a result of the conjugation of paracetamol with glutathione, followed by further metabolism to form the mercapturate derivative. It is a non-toxic metabolite that is excreted in the urine, playing a crucial role in the safe elimination of paracetamol from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paracetamol mercapturate involves several steps:
Conjugation with Glutathione: Paracetamol is metabolized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate.
Formation of Mercapturate: The glutathione conjugate undergoes further enzymatic reactions, including the removal of glutamic acid and glycine, resulting in the formation of a cysteine conjugate. This cysteine conjugate is then acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of liver microsomes or isolated hepatocytes to facilitate the enzymatic reactions required for its formation. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Paracetamol undergoes oxidation by cytochrome P450 enzymes to form NAPQI.
Conjugation: NAPQI is conjugated with glutathione to form a glutathione conjugate.
Substitution: The glutathione conjugate undergoes substitution reactions to form the cysteine conjugate and subsequently the mercapturate derivative.
Common Reagents and Conditions:
Cytochrome P450 enzymes: Required for the initial oxidation of paracetamol.
Glutathione: Acts as a nucleophile in the conjugation reaction.
Enzymes: Various enzymes, including gamma-glutamyltransferase and cysteinylglycinase, facilitate the conversion of the glutathione conjugate to the mercapturate derivative.
Major Products Formed:
NAPQI: A reactive intermediate formed during the oxidation of paracetamol.
Glutathione Conjugate: Formed by the conjugation of NAPQI with glutathione.
Cysteine Conjugate: Formed by the removal of glutamic acid and glycine from the glutathione conjugate.
This compound: The final non-toxic metabolite excreted in the urine.
Scientific Research Applications
Biomarker for Paracetamol Exposure
Paracetamol mercapturate serves as a valuable biomarker for assessing paracetamol intake and exposure levels in various research contexts. By measuring its concentration in urine, researchers can evaluate:
- Acute and Chronic Exposure : Studies have utilized urinary levels of this compound to monitor both acute overdoses and chronic use in populations.
- Pharmacokinetics : Understanding the formation and excretion patterns of this metabolite aids in elucidating the pharmacokinetic profiles of paracetamol under different physiological conditions .
Insights into Metabolic Pathways
Research into this compound has provided insights into the metabolic pathways involved in paracetamol metabolism:
- Enzymatic Pathways : The formation of this compound involves several key enzymes, including cytochrome P450 enzymes, which are influenced by genetic factors and disease states. This knowledge is essential for developing safer medication protocols .
- Detoxification Mechanisms : Investigating how this compound mitigates hepatotoxicity can inform strategies for treating overdose cases and improving therapeutic outcomes .
Acute Paracetamol Overdose Management
A notable case study involved a 24-year-old female who ingested a massive dose of paracetamol (50g). Despite high serum levels of paracetamol, she was treated successfully with N-acetylcysteine, which enhances glutathione levels, facilitating the conversion to non-toxic metabolites like this compound. Her recovery underscored the importance of rapid intervention and monitoring metabolite levels .
Research on Intestinal Absorption
A study investigating intestinal absorption revealed that following paracetamol administration, levels of this compound increased significantly in hyperglycemic conditions. This finding suggests that metabolic responses can vary based on physiological states, highlighting the need for tailored therapeutic approaches .
Comparative Analysis of Metabolites
Metabolite | Formation Pathway | Toxicity Level | Excretion Route |
---|---|---|---|
Paracetamol | Direct metabolism | Low | Urine |
N-Acetyl-p-benzoquinone imine | Oxidative metabolism | High | Liver |
This compound | Conjugation with glutathione | Non-toxic | Urine |
Glucuronide | Glucuronidation | Low | Urine |
Sulfate | Sulfation | Low | Urine |
Mechanism of Action
The mechanism of action of paracetamol mercapturate involves the detoxification of the reactive intermediate NAPQI. NAPQI is highly reactive and can cause cellular damage by binding to cellular macromolecules. The conjugation with glutathione neutralizes NAPQI, preventing its harmful effects. The subsequent formation of this compound ensures the safe elimination of the detoxified product from the body.
Molecular Targets and Pathways:
Cytochrome P450 enzymes: Involved in the initial oxidation of paracetamol.
Glutathione: Acts as a detoxifying agent by conjugating with NAPQI.
Enzymatic Pathways: Various enzymes facilitate the conversion of the glutathione conjugate to this compound.
Comparison with Similar Compounds
Paracetamol mercapturate can be compared with other similar compounds involved in the detoxification of paracetamol:
Paracetamol Glucuronide: Formed by the conjugation of paracetamol with glucuronic acid. It is another major non-toxic metabolite excreted in the urine.
Paracetamol Sulfate: Formed by the conjugation of paracetamol with sulfate. It is also a non-toxic metabolite excreted in the urine.
Paracetamol Cysteine Conjugate: An intermediate in the formation of this compound.
Uniqueness: this compound is unique in its role as a detoxification product that neutralizes the highly reactive and toxic intermediate NAPQI. Its formation ensures the safe elimination of paracetamol from the body, preventing potential hepatotoxicity.
Biological Activity
Paracetamol mercapturate, a significant metabolite of paracetamol (acetaminophen), plays a crucial role in the detoxification and excretion processes of the drug in humans. This article delves into its biological activity, mechanisms of formation, and relevance in clinical contexts, supported by case studies and research findings.
Overview of Paracetamol Metabolism
Paracetamol is primarily metabolized in the liver through several pathways:
- Glucuronidation : Approximately 40-67% of paracetamol is converted into glucuronide metabolites.
- Sulfation : About 20-40% undergoes sulfation.
- Oxidation : A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that can cause hepatotoxicity if not detoxified effectively .
This compound is formed when NAPQI conjugates with glutathione, leading to the production of non-toxic metabolites that are excreted in urine. This process is vital for preventing liver damage associated with paracetamol overdose.
Biological Activity
This compound exhibits low biological activity compared to its parent compound. Its primary functions include:
- Detoxification : It helps neutralize harmful metabolites formed during paracetamol metabolism, thereby mitigating potential hepatotoxic effects.
- Biomarker for Acetaminophen Intake : The measurement of this compound levels in urine serves as a reliable biomarker for assessing acetaminophen consumption in clinical and research settings.
Mechanisms of Formation
The synthesis of this compound involves several key enzymatic reactions:
- Formation of NAPQI : Paracetamol is oxidized to NAPQI through cytochrome P450-mediated pathways.
- Conjugation with Glutathione : NAPQI rapidly conjugates with glutathione to form a non-toxic compound.
- Conversion to Mercapturate : The glutathione conjugate is further metabolized into paracetamol cysteine and ultimately into this compound .
Case Study 1: Paracetamol Overdose Management
In a reported case, a 24-year-old female ingested 50 grams of paracetamol. Following treatment with N-acetylcysteine (NAC), which replenishes glutathione levels, her serum paracetamol levels were monitored. The presence of this compound was critical in assessing her detoxification status and guiding further treatment decisions .
Case Study 2: Neonatal Overdose
Another case involved a 10-day-old neonate who received repeated supratherapeutic doses of paracetamol. Monitoring for this compound was essential in evaluating the infant's metabolic response and ensuring appropriate medical intervention to prevent liver damage .
Comparative Analysis of Metabolites
The following table summarizes the characteristics and biological activities of various metabolites related to paracetamol metabolism:
Metabolite | Formation Pathway | Biological Activity | Clinical Significance |
---|---|---|---|
Paracetamol | Direct administration | Analgesic and antipyretic | Commonly used for pain and fever relief |
NAPQI | Oxidation via CYP450 enzymes | Hepatotoxic at high levels | Associated with liver toxicity |
This compound | Conjugation with glutathione | Low activity | Detoxification product, biomarker for intake |
Paracetamol Glucuronide | Glucuronidation | Inactive | Major route of elimination |
Paracetamol Sulfate | Sulfation | Inactive | Major route of elimination |
Research Findings
Recent studies have highlighted the importance of understanding the pharmacokinetics of paracetamol and its metabolites:
- A study investigating the effects of imatinib on paracetamol pharmacokinetics found no significant alterations in the urinary excretion of paracetamol or its metabolites, including mercapturate, suggesting stable metabolic pathways under varying conditions .
- Another research effort demonstrated that elevated glucose levels influenced the absorption and metabolism of paracetamol, affecting the formation rates of its metabolites, including mercapturates .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying paracetamol mercapturate as a biomarker of acetaminophen intake in clinical studies?
- Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reversed-phase (C18 or C8) columns and mobile phases containing formic acid or ammonium acetate for optimal separation . Calibration curves should be validated using spiked urine samples, with deuterated internal standards (e.g., deuterated this compound) to correct for matrix effects . Ensure detection limits are sufficient to capture low-abundance mercapturate in populations with genetic or age-related metabolic variations .
Q. How does this compound formation differ between therapeutic and overdose scenarios?
- Answer : At therapeutic doses, mercapturate accounts for ~4% of excreted metabolites, formed via glutathione conjugation of NAPQI (the toxic intermediate). During overdose, sulfate conjugation saturates, increasing mercapturate and cysteine conjugate proportions to >8%, detectable via urinary metabolite ratios . Monitor glutathione depletion kinetics using hepatic glutathione assays in preclinical models to correlate mercapturate levels with hepatotoxicity risk .
Q. What analytical techniques are optimal for resolving this compound from structurally similar metabolites like cysteine conjugates?
- Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with hydrophilic interaction liquid chromatography (HILIC) improves resolution of polar metabolites. For mass spectrometry, use high-resolution accurate mass (HRAM) instruments to distinguish isotopic patterns (e.g., m/z 296.083 for mercapturate vs. 296.053 for flunixin) . Multi-analyte methods are recommended for simultaneous quantification of glucuronide, sulfate, and mercapturate conjugates .
Advanced Research Questions
Q. How can interspecies differences in this compound metabolism impact the translatability of hepatotoxicity models?
- Answer : Cynomolgus monkeys show negligible mercapturate excretion despite high paracetamol doses, contrasting with humans where mercapturate is critical for detoxification. Use transgenic rodent models with humanized CYP2E1 and glutathione-S-transferase (GST) enzymes to better replicate human metabolic pathways . Validate models by comparing urinary mercapturate-to-cysteine ratios across species .
Q. What experimental designs are effective for studying drug interactions that alter this compound formation?
- Answer : Co-administer paracetamol with CYP450 inhibitors (e.g., cimetidine) or inducers (e.g., rifampicin) in controlled pharmacokinetic studies. For example, aspirin inhibits sulfate conjugation, shifting metabolism toward mercapturate pathways; measure urinary mercapturate/sulfate ratios via LC-MS/MS to quantify interaction magnitude . Include crossover designs to control for inter-individual variability .
Q. How do ontogenetic changes in neonatal metabolism affect this compound excretion and safety thresholds?
- Answer : Preterm neonates exhibit delayed glutathione synthesis, leading to detectable acetaminophen-glutathione intermediates (rare in adults) and higher mercapturate exposure. Use population pharmacokinetic modeling with sparse sampling to estimate CYP2E1 activity and mercapturate clearance in neonates. Validate safety by assessing dose-linear AUCs for glucuronide/sulfate pathways to confirm non-saturation .
Q. What role does pharmacogenetics play in ethnic disparities in paracetamol-induced hepatotoxicity linked to mercapturate metabolism?
- Answer : Ethnic Chinese populations exhibit lower sulfation capacity and higher glucuronidation, reducing NAPQI formation and subsequent mercapturate excretion compared to Caucasians. Genotype participants for GSTT1/GSTM1 polymorphisms and N-acetyltransferase 2 (NAT2) variants to correlate mercapturate urinary levels with genetic risk profiles .
Q. How can comparative metabolomics differentiate plant vs. mammalian paracetamol detoxification pathways involving mercapturate?
- Answer : In plants, paracetamol is conjugated via glutathione independently of CYP450 oxidation, unlike the mammalian NAPQI-dependent pathway. Use stable isotope tracing (e.g., ¹⁴C-paracetamol) in Arabidopsis or wheat models, and compare mercapturate biosynthesis pathways using transcriptomic and enzymatic assays .
Q. Methodological Considerations
Q. What are the limitations of using mercapturate excretion as a sole biomarker for paracetamol bioactivation in idiosyncratic toxicity studies?
- Answer : Mercapturate levels may not reflect transient NAPQI production in tissues with localized glutathione depletion. Combine mercapturate quantification with hepatic adductomics (e.g., NAPQI-protein adduct detection via immunoblotting) and plasma miRNA biomarkers (e.g., miR-122) for comprehensive risk assessment .
Q. How can advanced chromatographic techniques improve multi-analyte mercapturate profiling in environmental or occupational exposure studies?
- Answer : Implement mixed-mode chromatography (RP/anionic exchange) to resolve co-eluting mercapturates from complex matrices like smoker urine. For high-throughput analysis, use UHPLC with sub-2μm particles and data-independent acquisition (DIA) mass spectrometry to capture 20+ mercapturates in a single run .
Properties
IUPAC Name |
(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEYFNUDSXITGC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204306 | |
Record name | Paracetamol mercapturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55748-93-1 | |
Record name | Paracetamol mercapturate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paracetamol mercapturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.